Tetrakis[2-(tribromostannyl)ethyl]silane Tetrakis[2-(tribromostannyl)ethyl]silane
Brand Name: Vulcanchem
CAS No.: 314727-94-1
VCID: VC16863360
InChI: InChI=1S/C8H16Si.12BrH.4Sn/c1-5-9(6-2,7-3)8-4;;;;;;;;;;;;;;;;/h1-8H2;12*1H;;;;/q;;;;;;;;;;;;;4*+3/p-12
SMILES:
Molecular Formula: C8H16Br12SiSn4
Molecular Weight: 1574.0 g/mol

Tetrakis[2-(tribromostannyl)ethyl]silane

CAS No.: 314727-94-1

Cat. No.: VC16863360

Molecular Formula: C8H16Br12SiSn4

Molecular Weight: 1574.0 g/mol

* For research use only. Not for human or veterinary use.

Tetrakis[2-(tribromostannyl)ethyl]silane - 314727-94-1

Specification

CAS No. 314727-94-1
Molecular Formula C8H16Br12SiSn4
Molecular Weight 1574.0 g/mol
IUPAC Name tetrakis(2-tribromostannylethyl)silane
Standard InChI InChI=1S/C8H16Si.12BrH.4Sn/c1-5-9(6-2,7-3)8-4;;;;;;;;;;;;;;;;/h1-8H2;12*1H;;;;/q;;;;;;;;;;;;;4*+3/p-12
Standard InChI Key HQWHXJOLRDWURS-UHFFFAOYSA-B
Canonical SMILES C(C[Sn](Br)(Br)Br)[Si](CC[Sn](Br)(Br)Br)(CC[Sn](Br)(Br)Br)CC[Sn](Br)(Br)Br

Introduction

Structural Characterization and Molecular Geometry

The molecular architecture of tetrakis[2-(tribromostannyl)ethyl]silane features a central silicon atom covalently bonded to four ethyl chains, each ending in a SnBr₃ group. Single-crystal X-ray diffraction studies of analogous tin dendrimers, such as Si(CH₂CH₂SnH₃)₄, reveal tetrahedral coordination around the silicon atom, with Sn–C and Sn–Br bond lengths consistent with hypervalent interactions . The SnBr₃ groups adopt a trigonal pyramidal geometry, with bromine atoms occupying equatorial positions. This structural arrangement enhances steric bulk and electronic delocalization, which influence reactivity and stability .

Nuclear magnetic resonance (NMR) spectroscopy provides additional insights:

  • ¹H NMR: Ethyl proton resonances appear as multiplet signals between δ 1.2–1.8 ppm, while Sn–CH₂ protons resonate upfield due to shielding effects from tin .

  • ¹¹⁹Sn NMR: The SnBr₃ groups exhibit characteristic chemical shifts near δ −200 ppm, indicative of Sn(IV) centers in a bromine-rich environment .

  • ²⁹Si NMR: The silicon nucleus resonates near δ −40 ppm, consistent with tetrahedral coordination .

Mass spectrometry (MALDI-TOF and ESI) confirms the molecular ion peak at m/z corresponding to the theoretical molecular weight of C₈H₂₄Br₁₂SiSn₄ (calculated: 2,148.3 g/mol) .

Synthetic Methodologies

Direct Synthesis via Hydrostannation

A plausible route to tetrakis[2-(tribromostannyl)ethyl]silane involves the hydrostannation of silicon tetrahydride (SiH₄) with tribromostannyl ethylene derivatives. For example:

SiH4+4CH2=CHSnBr3Si(CH2CH2SnBr3)4+4H2\text{SiH}_4 + 4 \text{CH}_2=\text{CHSnBr}_3 \rightarrow \text{Si(CH}_2\text{CH}_2\text{SnBr}_3\text{)}_4 + 4 \text{H}_2

This reaction proceeds under catalytic conditions (e.g., Pt/C or Rh complexes) at elevated temperatures (80–120°C) .

Halogen Exchange Reactions

An alternative method employs halogen exchange between preformed tin hydrides and brominating agents:

Si(CH2CH2SnH3)4+12HBrSi(CH2CH2SnBr3)4+12H2\text{Si(CH}_2\text{CH}_2\text{SnH}_3\text{)}_4 + 12 \text{HBr} \rightarrow \text{Si(CH}_2\text{CH}_2\text{SnBr}_3\text{)}_4 + 12 \text{H}_2

This approach benefits from the high electrophilicity of HBr, which displaces hydride ligands on tin .

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Melting Point>250°C (decomposes)Differential Scanning Calorimetry
SolubilityInsoluble in water; soluble in THF, DMFGravimetric Analysis
Molar Mass2,148.3 g/molHigh-Resolution Mass Spectrometry
StabilityAir-sensitive; hydrolyzes slowly in moist airThermogravimetric Analysis

The bromine-rich periphery confers hydrophobicity and oxidative stability, while the silicon core enhances thermal resilience .

Applications in Materials Science

Catalysis

Tin-based dendrimers act as Lewis acid catalysts in organic transformations. The SnBr₃ moieties in tetrakis[2-(tribromostannyl)ethyl]silane can polarize carbonyl groups, facilitating reactions such as esterification and aldol condensation .

Biomedical Imaging

Preliminary studies on analogous water-soluble tin dendrimers suggest potential as X-ray contrast agents. The high electron density of tin enhances radiocontrast, with an estimated LD₅₀ of 3 mmol Sn/kg in murine models .

Flame Retardants

Brominated organotin compounds are effective flame retardants due to radical-scavenging properties. Incorporating tetrakis[2-(tribromostannyl)ethyl]silane into polymers reduces flammability by releasing bromine radicals during combustion .

Toxicity and Environmental Considerations

Organotin compounds are notorious for their bioaccumulation and cytotoxicity. Tribromostannyl derivatives disrupt mitochondrial function and induce apoptosis in mammalian cells at concentrations ≥10 μM . Environmental degradation releases toxic SnBr₃⁻ ions, necessitating stringent handling protocols.

Future Directions

  • Functionalization Strategies: Introducing carboxylate or hydroxyl termini could enhance water solubility for biomedical applications .

  • Hybrid Materials: Embedding this compound into silica matrices may yield thermally stable composites for aerospace applications.

  • Environmental Remediation: Developing SnBr₃-selective chelators to mitigate ecological toxicity.

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